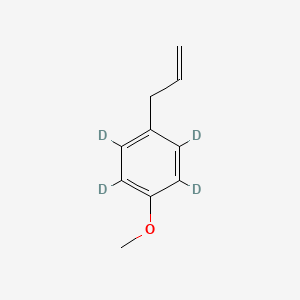

Estragole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1,2,4,5-tetradeuterio-3-methoxy-6-prop-2-enylbenzene |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3/i5D,6D,7D,8D |

InChI Key |

ZFMSMUAANRJZFM-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC=C)[2H])[2H])OC)[2H] |

Canonical SMILES |

COC1=CC=C(C=C1)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated Estragole for Use as Internal Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated estragole, a critical internal standard for the accurate quantification of estragole in various matrices. Estragole, a naturally occurring phenylpropene found in herbs such as fennel, basil, and tarragon, is of significant interest to researchers and regulatory bodies due to its potential biological activities. The use of stable isotope-labeled internal standards, such as deuterated estragole, is the gold standard for analytical accuracy in chromatography-based techniques, minimizing sample preparation errors and matrix effects.

This document details two established synthetic routes for the preparation of specific estragole isotopologues: [3′,3′-²H₂]estragole and [1″,1″,1″-²H₃]estragole. It includes comprehensive experimental protocols, quantitative data on reaction yields and isotopic purity, and visual diagrams of the synthetic workflows to facilitate understanding and implementation in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of the two deuterated estragole isotopologues.

Table 1: Summary of Reagents and Reaction Conditions

| Parameter | Synthesis of [3′,3′-²H₂]Estragole | Synthesis of [1″,1″,1″-²H₃]Estragole |

| Starting Material | 4-Methoxyphenylacetaldehyde | Estragole |

| Deuterated Reagent | [²H₃]Methyl-triphenylphosphonium bromide | Deuterated Methyl Iodide (CD₃I) |

| Key Reaction Type | Wittig Reaction | Demethylation followed by Deuteromethylation |

| Demethylation Agent | - | Boron Tribromide (BBr₃) |

| Solvent(s) | Tetrahydrofuran (THF) | Dichloromethane (DCM) for demethylation, Acetone for deuteromethylation |

| Base | n-Butyllithium (n-BuLi) | Potassium Carbonate (K₂CO₃) for deuteromethylation |

| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature (Demethylation); Reflux (Deuteromethylation) |

| Reaction Time | Not explicitly specified | Not explicitly specified |

Table 2: Yields and Isotopic Purity of Deuterated Estragole

| Product | Synthetic Route | Yield (%) | Isotopic Purity (%) | Analytical Method for Purity |

| [3′,3′-²H₂]Estragole | Wittig Reaction | Not explicitly specified | Not explicitly specified | GC-MS |

| [1″,1″,1″-²H₃]Estragole | Demethylation & Deuteromethylation | Not explicitly specified | Not explicitly specified | GC-MS |

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the synthetic routes for the preparation of deuterated estragole.

An In-depth Technical Guide to 4-Allylanisole-d4: Physicochemical Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylanisole-d4, also known as estragole-d4, is the deuterated analogue of 4-allylanisole (estragole), a naturally occurring phenylpropene found in the essential oils of various plants, including basil, tarragon, and fennel. The incorporation of deuterium, a stable isotope of hydrogen, into the 4-allylanisole structure provides a valuable tool for a range of scientific applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-allylanisole-d4, outlines potential synthetic and analytical methodologies, and explores its application in studying biological signaling pathways.

Physical and Chemical Properties

The substitution of protium with deuterium in 4-allylanisole-d4 results in a slight increase in its molecular weight compared to the non-deuterated form. While many of the bulk physical properties are expected to be similar to 4-allylanisole, key differences arise in their mass spectrometric and NMR spectroscopic characteristics, which are fundamental to their use in isotopic labeling studies.

Table 1: Comparison of Physical and Chemical Properties of 4-Allylanisole and 4-Allylanisole-d4

| Property | 4-Allylanisole (Estragole) | 4-Allylanisole-d4 (this compound) |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₈D₄O[1] |

| Molecular Weight | 148.20 g/mol [2][3][4][5] | 152.23 g/mol |

| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid (expected) |

| Boiling Point | 215-216 °C | Similar to 4-allylanisole (expected) |

| Density | 0.965 g/mL at 25 °C | Slightly higher than 4-allylanisole (expected) |

| Refractive Index (n20/D) | 1.521 | Similar to 4-allylanisole (expected) |

| Solubility | Insoluble in water; soluble in ethanol and chloroform | Similar to 4-allylanisole (expected) |

| CAS Number | 140-67-0 | Not consistently available |

Experimental Protocols

Synthesis of 4-Allylanisole-d4

General Synthetic Approach:

One common strategy for introducing deuterium into an aromatic ring is through a metal-catalyzed hydrogen-deuterium exchange reaction. For the synthesis of 4-allylanisole-d4, where the deuterium atoms are located on the aromatic ring, a multi-step synthesis could be envisioned:

-

Starting Material: Commercially available 4-methoxyphenylacetone.

-

Allylation: Reaction of 4-methoxyphenylacetone with a suitable allylating agent, such as allyl bromide, in the presence of a base to form 4-(4-methoxyphenyl)but-1-en-2-one.

-

Reduction and Dehydration: Subsequent reduction of the ketone and dehydration would yield 4-allylanisole.

-

Deuteration: The deuteration of the aromatic ring of 4-allylanisole could be achieved using a strong deuterated acid catalyst (e.g., D₂SO₄) in the presence of a deuterium source like D₂O. This acid-catalyzed electrophilic aromatic substitution would lead to the exchange of hydrogen for deuterium atoms on the benzene ring. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve the desired level of deuteration.

Alternatively, starting from a deuterated benzene ring and building the allyl and methoxy functionalities would be another viable, albeit potentially more complex, synthetic strategy.

Analytical Methodologies

The analysis of 4-allylanisole-d4 relies on standard analytical techniques, with particular emphasis on mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile compounds like 4-allylanisole-d4.

-

Sample Preparation: Samples containing 4-allylanisole-d4, such as from biological matrices, can be prepared using liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (HS-SPME) for volatile analysis.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used for separation. The oven temperature program would be optimized to ensure good resolution from other components in the sample matrix. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C).

-

MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer would be operated in full-scan mode to obtain the mass spectrum of the analyte. The mass spectrum of 4-allylanisole-d4 is expected to show a molecular ion peak (M⁺) at m/z 152, which is 4 mass units higher than that of the non-deuterated compound (m/z 148). The fragmentation pattern would be similar to 4-allylanisole, with the corresponding mass shifts in the fragment ions containing deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for confirming the positions of the deuterium atoms on the aromatic ring.

-

Sample Preparation: A sample of 4-allylanisole-d4 is dissolved in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR: The proton NMR spectrum of 4-allylanisole-d4 would show the absence or significant reduction of signals corresponding to the aromatic protons, confirming their substitution with deuterium. The signals for the allyl and methoxy group protons would remain.

-

²H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterium atoms on the aromatic ring, providing direct evidence of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms. The signals for the deuterated aromatic carbons would appear as multiplets due to C-D coupling, and their chemical shifts might be slightly different from the non-deuterated compound due to isotope effects.

Biological Activity and Signaling Pathways

4-Allylanisole-d4 is expected to exhibit the same biological activities as its non-deuterated counterpart, estragole. Its primary utility in a biological context is as a tracer to study the metabolism, pharmacokinetics, and mechanism of action of estragole without altering the biological response. Estragole has been shown to modulate key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Effects via NF-κB and Nrf2 Signaling

Estragole has demonstrated significant anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

-

NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Estragole has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.

-

Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Estragole can activate Nrf2, leading to the expression of antioxidant and cytoprotective genes. This activation contributes to its overall anti-inflammatory effect.

Caption: Modulation of NF-κB and Nrf2 signaling by 4-allylanisole-d4.

Induction of Apoptosis

Estragole has been reported to induce apoptosis, or programmed cell death, in certain cancer cell lines. This effect is crucial for its potential application in cancer research. The use of 4-allylanisole-d4 can help in elucidating the metabolic pathways that lead to the formation of active metabolites responsible for this apoptotic activity.

Experimental Workflow for Apoptosis Assay:

References

- 1. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study of the metabolism of estragole in humans consuming fennel tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Estragole-d4 for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, technical specifications, and research applications of Estragole-d4. This deuterated analog of estragole serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

Commercial Suppliers and Product Specifications

This compound is available from specialized chemical suppliers catering to the research and development community. The primary supplier identified is MedChemExpress (MCE), providing high-purity this compound for laboratory use.

| Supplier | Product Name | Catalog No. | CAS No. | Purity | Isotopic Enrichment | Formulation |

| MedChemExpress | This compound | HY-N5060S | 1335401-40-5 | ≥98.0% | >99% (Deuterium) | Solid |

Experimental Protocols

The utilization of this compound in research, particularly in metabolic and pharmacokinetic studies, necessitates specific experimental protocols. While detailed procedures are often specific to the experimental design, a general workflow can be outlined. The following represents a synthesized protocol based on standard laboratory practices for handling and using deuterated compounds as internal standards.

General Protocol for this compound as an Internal Standard in Mass Spectrometry-based Quantification

This protocol outlines the use of this compound as an internal standard for the accurate quantification of estragole in biological matrices.

1. Preparation of Stock Solutions:

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile). Vortex thoroughly to ensure complete dissolution. Store at -20°C.

-

Estragole Stock Solution (1 mg/mL): Prepare a stock solution of non-deuterated estragole in the same manner.

2. Preparation of Calibration Standards:

-

Perform serial dilutions of the estragole stock solution with the same solvent to create a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Spike a fixed amount of the this compound internal standard stock solution into each calibration standard.

3. Sample Preparation:

-

Biological Matrix Spiking: To a known volume of the biological matrix (e.g., plasma, urine, tissue homogenate), add a precise amount of the this compound internal standard solution.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.

-

Reconstitution: Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into an LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both estragole and this compound.

-

Optimize the chromatographic conditions (e.g., column, mobile phase, flow rate) to achieve good separation and peak shape.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of estragole to this compound against the concentration of the estragole calibration standards.

-

Determine the concentration of estragole in the biological samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Estragole has been shown to interact with several key signaling pathways, and this compound is an essential tool for elucidating these mechanisms. The product information for this compound from MedChemExpress indicates its relevance in studying the Nrf-2 and NF-κB signaling pathways, which are critical in cellular responses to oxidative stress and inflammation.[1]

Estragole Metabolism and Bioactivation Workflow

The metabolic activation of estragole is a key area of research due to its potential for genotoxicity. This compound can be used as a tracer to follow this metabolic pathway.

References

The Ubiquitous Presence of Estragole in Nature and the Imperative for Deuterated Standards in Research

A comprehensive guide for researchers, scientists, and drug development professionals on the natural abundance of estragole, its metabolic activation, and the critical role of deuterated standards in its precise quantification.

Introduction

Estragole, a naturally occurring phenylpropene, is a significant component of the essential oils of numerous aromatic plants, including basil, tarragon, and fennel.[1][2][3] Its widespread presence in the food chain and in traditional herbal medicines has led to considerable scientific interest, particularly concerning its metabolism and potential toxicity.[4] Accurate quantification of estragole in complex matrices is paramount for exposure assessment and safety evaluation. This technical guide delves into the natural abundance of estragole, its metabolic fate, and underscores the necessity of using deuterated internal standards for robust and reliable analytical measurement.

Natural Abundance of Estragole

Estragole is found in a variety of plants, with its concentration varying significantly depending on the species, cultivar (chemotype), geographical origin, and cultivation conditions.[5] The essential oils of tarragon (Artemisia dracunculus) and basil (Ocimum basilicum) are particularly rich in this compound.

Estragole in Basil (Ocimum basilicum)

Basil exhibits remarkable chemical diversity, with different chemotypes characterized by their dominant volatile constituents. The estragole content in basil essential oil can range from as low as 1.85 mg/mL to as high as 561.01 mg/mL. European chemotypes are often rich in linalool and may contain moderate levels of estragole, while the "Reunion" chemotype is distinguished by its very high estragole content, which can exceed 80%.

| Basil Chemotype/Variety | Geographic Origin | Estragole Content (%) | Reference |

| O. basilicum var. purpureum | - | 57.3 | |

| Reunion Chemotype | - | >80 | |

| European Chemotype | Europe | 15-25 | |

| Ethiopian Genotype 01WOL | Ethiopia | 13.35 | |

| Ethiopian Genotype 02WOL | Ethiopia | 10.15 | |

| Ethiopian Genotype 03HAD | Ethiopia | 8.72 |

Estragole in Tarragon (Artemisia dracunculus)

Tarragon is broadly classified into two main cultivars: "French" and "Russian". French tarragon is generally characterized by a high estragole content, which can be up to 82% of the essential oil, contributing to its distinct anise-like flavor. In contrast, Russian tarragon typically has a much lower concentration of estragole.

| Tarragon Cultivar/Origin | Estragole Content (%) | Reference |

| French Tarragon | - | up to 82 |

| Italian Tarragon | Italy | 73.3 |

| Tajikistani Tarragon | Tajikistan | 24.6 |

The Need for Deuterated Standards in Estragole Quantification

Accurate and precise quantification of estragole, especially at low concentrations in complex matrices like food, beverages, and biological samples, presents significant analytical challenges. Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate measurements.

The use of an internal standard is a widely accepted strategy to compensate for these matrix effects and for variations during sample preparation and analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.

Deuterated standards , which are isotopically labeled analogues of the analyte where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for internal standards in mass spectrometry-based quantification.

Logical Relationship: The Role of Deuterated Standards

Diagram 1: Workflow illustrating the use of a deuterated internal standard to achieve accurate quantification by correcting for variations during sample preparation and analysis.

The key advantages of using deuterated estragole as an internal standard include:

-

Similar Chemical and Physical Properties: Deuterated estragole exhibits nearly identical chromatographic retention time and extraction efficiency to native estragole.

-

Correction for Matrix Effects: Any signal suppression or enhancement experienced by the native estragole will be mirrored by the deuterated standard, allowing for accurate correction.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability introduced during the analytical process is minimized.

Experimental Protocols

Quantification of Estragole in Herbal Teas by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of estragole in herbal tea infusions.

1. Sample Preparation:

- Prepare a tea infusion according to typical consumer use (e.g., one teabag in 200 mL of boiling water for 5-10 minutes).

- Allow the infusion to cool to a specified temperature (e.g., 50°C).

- Transfer a precise volume (e.g., 10 mL) of the infusion into a headspace vial.

- Add a known amount of deuterated estragole internal standard solution.

- Add a salt (e.g., NaCl) to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.

2. HS-SPME Procedure:

- Fiber Selection: A polydimethylsiloxane/divinylbenzene (PDMS/DVB) or similar fiber is commonly used for volatile and semi-volatile compounds.

- Equilibration: Equilibrate the sample at a constant temperature (e.g., 50°C) for a defined period (e.g., 15 minutes) with agitation to allow the volatiles to partition into the headspace.

- Extraction: Expose the SPME fiber to the headspace of the sample for a specific time (e.g., 20 minutes) at the same temperature to allow the analytes to adsorb onto the fiber coating.

3. GC-MS Analysis:

- Desorption: Insert the SPME fiber into the heated GC injector port (e.g., 250°C) to thermally desorb the analytes onto the analytical column.

- Gas Chromatography:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 3 minutes, then ramping to 125°C at 4°C/min, and so on.

- Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for estragole and its deuterated standard are monitored for enhanced sensitivity and selectivity. For estragole, characteristic ions include m/z 148 (molecular ion), 117, and 91.

Experimental Workflow: HS-SPME-GC-MS Analysis of Estragole

Diagram 2: A step-by-step workflow for the analysis of estragole in herbal teas using HS-SPME-GC-MS.

Synthesis of Deuterated Estragole

Two common isotopologues of deuterated estragole that can be used as internal standards are [3′,3′-²H₂]estragole and [1″,1″,1″-²H₃]estragole.

1. Synthesis of [3′,3′-²H₂]estragole via Wittig Reaction:

This synthesis involves the reaction of 4-methoxyphenylacetaldehyde with a deuterated Wittig reagent.

-

Step 1: Preparation of the Deuterated Wittig Reagent:

-

React [²H₃]methyl-triphenylphosphonium bromide with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the ylide, [²H₂]methylene-triphenylphosphorane.

-

-

Step 2: Wittig Reaction:

-

Add 4-methoxyphenylacetaldehyde to the solution of the deuterated ylide. The ylide will react with the aldehyde to form the deuterated alkene, [3′,3′-²H₂]estragole, and triphenylphosphine oxide.

-

-

Step 3: Purification:

-

The product is then purified from the reaction mixture, typically by column chromatography.

-

2. Synthesis of [1″,1″,1″-²H₃]estragole via Demethylation and Deuteromethylation:

This method involves removing the methyl group from estragole and then re-introducing a deuterated methyl group.

-

Step 1: Demethylation of Estragole:

-

Treat estragole with a demethylating agent, such as boron tribromide (BBr₃) or a strong acid like hydrobromic acid (HBr), to cleave the methyl ether and form 4-allylphenol (chavicol).

-

-

Step 2: Deuteromethylation of 4-allylphenol:

-

React the resulting 4-allylphenol with a deuterated methylating agent, such as [²H₃]methyl iodide (CD₃I) or dimethyl sulfate-d₆, in the presence of a base (e.g., potassium carbonate or sodium hydride) to introduce the deuterated methyl group and form [1″,1″,1″-²H₃]estragole.

-

-

Step 3: Purification:

-

Purify the final product using techniques such as distillation or column chromatography.

-

Metabolic Bioactivation of Estragole

The potential toxicity of estragole is linked to its metabolic activation in the liver. This process involves a series of enzymatic reactions that convert estragole into reactive metabolites capable of binding to cellular macromolecules, including DNA.

The primary pathway for estragole bioactivation is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the 1'-position of the allyl side chain to form 1'-hydroxyestragole. This proximate carcinogen is then further activated by sulfotransferases (SULTs), which catalyze the formation of the highly reactive and unstable metabolite, 1'-sulfooxyestragole. This ultimate carcinogen can then form DNA adducts, which are implicated in the initiation of carcinogenesis.

Metabolic Activation Pathway of Estragole

Diagram 3: The metabolic bioactivation pathway of estragole, leading to the formation of DNA adducts.

In Vitro Metabolism of Estragole Using Rat Liver Microsomes

This protocol provides a general framework for studying the metabolism of estragole in vitro.

1. Materials:

- Rat liver microsomes (commercially available or prepared in-house)

- Estragole solution (in a suitable solvent like methanol or DMSO)

- NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Phosphate buffer (e.g., 0.1 M, pH 7.4)

- Quenching solution (e.g., ice-cold acetonitrile)

- Deuterated estragole internal standard

2. Incubation Procedure:

- In a microcentrifuge tube, combine the phosphate buffer, rat liver microsomes, and estragole solution.

- Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

- Initiate the metabolic reaction by adding the NADPH regenerating system.

- Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

- Terminate the reaction by adding the quenching solution. The quenching solution should also contain the deuterated internal standard for subsequent quantification.

- Centrifuge the mixture to pellet the precipitated proteins.

3. Analysis of Metabolites:

- Analyze the supernatant containing the metabolites (e.g., 1'-hydroxyestragole) and remaining estragole by LC-MS/MS.

- Use a suitable C18 reversed-phase column for separation.

- Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.

- Use mass spectrometry with electrospray ionization (ESI) in positive or negative ion mode for detection and quantification.

Conclusion

The natural abundance of estragole in various botanicals necessitates accurate and reliable methods for its quantification, particularly in the context of food safety and drug development. The inherent challenges of analyzing trace levels of compounds in complex matrices are effectively overcome by the use of deuterated internal standards. This technical guide has provided an overview of the natural occurrence of estragole, detailed experimental protocols for its analysis, and the critical role of deuterated standards. Furthermore, an understanding of the metabolic pathways of estragole is crucial for assessing its potential biological effects. The methodologies and information presented herein serve as a valuable resource for researchers and scientists working in this important area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical composition and some biological activities of the essential oils from basil Ocimum different cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisia dracunculus L. (tarragon): a critical review of its traditional use, chemical composition, pharmacology, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of estragole in rat and mouse and influence of dose size on excretion of the proximate carcinogen 1'-hydroxyestragole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

An In-depth Technical Guide to the Biosynthesis of Estragole and Pathways for its Deuteration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of estragole, a phenylpropanoid of significant interest in various scientific domains. Furthermore, it explores potential pathways for the deuteration of estragole, a critical process for its use in metabolic studies and as an internal standard in analytical chemistry. This document details the enzymatic reactions, presents quantitative data, and outlines experimental protocols relevant to these processes.

Biosynthesis of Estragole

Estragole, also known as methyl chavicol, is a naturally occurring phenylpropene found in several aromatic plants, including basil (Ocimum basilicum), fennel (Foeniculum vulgare), and tarragon (Artemisia dracunculus). Its biosynthesis originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine.

The General Phenylpropanoid Pathway

The initial steps in the formation of the C6-C3 backbone of estragole are shared with the biosynthesis of a wide array of plant secondary metabolites, including flavonoids, lignins, and stilbenes. The key enzymatic steps are:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

-

Activation: The carboxyl group of p-coumaric acid is subsequently activated by 4-Coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.

The Estragole-Specific Pathway

From p-coumaroyl-CoA, the pathway diverges towards the formation of various phenylpropenes. The final and committing step in estragole biosynthesis is the methylation of its immediate precursor, chavicol.

-

Formation of Chavicol: The precise enzymatic steps leading from p-coumaroyl-CoA to chavicol are not yet fully elucidated but are believed to involve a series of reduction and decarboxylation reactions.

-

O-Methylation of Chavicol: Chavicol is then methylated at the 4-hydroxyl group by the enzyme Chavicol O-methyltransferase (CVOMT) .[1][2] This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, yielding estragole and S-adenosyl-L-homocysteine (SAH).[3] In sweet basil, this activity is highly specific, with some chemotypes displaying O-methyltransferases that are highly specific for chavicol over other phenylpropenes like eugenol.[1]

The following diagram illustrates the biosynthetic pathway from L-phenylalanine to estragole.

References

Characterization of Estragole-d4: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Estragole-d4. While specific experimental data for this compound is not widely available in published literature, this document outlines the expected analytical results based on the known characteristics of estragole and the principles of isotopic labeling. This guide serves as a valuable resource for researchers working with deuterated compounds in drug metabolism studies, pharmacokinetics, and as internal standards for quantitative analysis.

Introduction to Estragole and its Deuterated Analog

Estragole (1-methoxy-4-(prop-2-en-1-yl)benzene) is a natural organic compound found in various essential oils, notably in basil, tarragon, and fennel. It is of significant interest in the fields of toxicology and pharmacology due to its metabolic activation to carcinogenic compounds. Deuterium-labeled isotopologues of estragole, such as this compound, are crucial tools for metabolism and pharmacokinetic studies. The incorporation of deuterium atoms provides a distinct mass signature for tracking the molecule and its metabolites, and can also influence metabolic pathways, a phenomenon known as the kinetic isotope effect. The specific localization of the four deuterium atoms in this compound is on the benzene ring, at positions 2, 3, 5, and 6.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm the isotopic labeling pattern and the overall molecular structure.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be significantly simplified in the aromatic region compared to its non-deuterated counterpart due to the substitution of protons with deuterium atoms. The signals corresponding to the aromatic protons will be absent. The remaining signals will correspond to the allyl and methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.8 | Singlet | - |

| -CH₂- | ~3.3 | Doublet | ~6.6 |

| =CH- | ~5.9 | Multiplet | - |

| =CH₂ | ~5.1 | Multiplet | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data for non-deuterated estragole. The exact chemical shifts may vary depending on the solvent and instrument used.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show characteristic signals for all carbon atoms in the molecule. The carbon atoms directly bonded to deuterium will exhibit triplet splitting in the proton-decoupled spectrum due to carbon-deuterium coupling. The chemical shifts of the deuterated carbons will also be slightly shifted upfield compared to the non-deuterated compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OCH₃) | ~158 |

| C2, C6 (C-D) | ~113 (triplet) |

| C3, C5 (C-D) | ~129 (triplet) |

| C4 (C-CH₂) | ~132 |

| -OCH₃ | ~55 |

| -CH₂- | ~39 |

| =CH- | ~137 |

| =CH₂ | ~115 |

Note: Predicted values are based on data for non-deuterated estragole. The exact chemical shifts and the observation of C-D coupling depend on the experimental conditions.

Mass Spectrometric Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, mass spectrometry confirms the incorporation of four deuterium atoms and can be used to study its metabolic fate.

Expected Mass Spectral Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, which is four mass units higher than that of non-deuterated estragole (m/z 148). The fragmentation pattern will be similar to that of estragole, but the fragments containing the deuterated aromatic ring will have their m/z values shifted by four units.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ | 152 |

| [M - CH₃]⁺ | 137 |

| [M - C₃H₅]⁺ | 111 |

| [C₇H₄D₄O]⁺ | 125 |

| [C₆D₄H]⁺ | 81 |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR and MS data. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

-

Mass Spectrometry Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a library of mass spectra and with the spectrum of non-deuterated estragole to confirm the structure and deuteration pattern.

Visualization of Key Processes

Diagrams are essential for visualizing experimental workflows and molecular fragmentation pathways.

Conclusion

The NMR and mass spectrometry characterization of this compound is fundamental for its use in advanced scientific research. While experimental data for this specific isotopologue is scarce, the principles of spectroscopy and isotopic labeling allow for a robust prediction of its analytical properties. The methodologies and expected data presented in this guide provide a solid foundation for researchers to confidently identify and utilize this compound in their studies, ultimately contributing to a deeper understanding of the metabolism and toxicological profile of estragole.

Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into molecules represents a powerful tool in modern drug discovery and development.[1][] By replacing hydrogen with its heavier counterpart, the resulting carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can significantly alter a molecule's metabolic fate.[1][3] This phenomenon, known as the "deuterium kinetic isotope effect" (KIE), can lead to a slower rate of metabolism, potentially extending a drug's half-life, reducing dosing frequency, and improving its safety profile by minimizing the formation of toxic metabolites.[3] However, to fully harness these benefits, the unique properties of deuterated compounds demand specialized storage and handling protocols to maintain their chemical and isotopic integrity.

This in-depth technical guide provides a comprehensive overview of best practices, stability testing methodologies, and critical considerations for working with deuterated compounds.

Core Principles of Storage and Handling

The primary challenges in preserving the integrity of deuterated compounds are their susceptibility to isotopic exchange with atmospheric moisture (H-D exchange), hygroscopicity, and sensitivity to light and temperature. Adherence to the following core principles is crucial for mitigating these risks.

Atmosphere Control: Many deuterated compounds are hygroscopic and can readily absorb moisture from the air. This can lead to not only chemical degradation but also isotopic dilution through H-D exchange, particularly for deuterium atoms attached to heteroatoms (e.g., -OD, -ND₂) or at acidic/basic sites. Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.

Temperature Regulation: The stability of deuterated compounds is often temperature-dependent. To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) is often sufficient, while long-term storage may necessitate freezing at -20 °C or even -80 °C. It is critical to allow containers to equilibrate to room temperature before opening to prevent condensation from forming inside.

Light Protection: Exposure to light, especially UV radiation, can catalyze the degradation of photosensitive compounds. Therefore, storing deuterated compounds in amber vials or other light-protecting containers is essential.

Container Selection: The choice of container is critical to prevent contamination and degradation. Single-use ampoules are ideal for minimizing exposure to the atmosphere and moisture, especially for highly sensitive applications. For multi-use containers, ensure they are tightly sealed with PTFE-lined caps to prevent ingress of moisture and air.

Quantitative Data on Storage Conditions

The optimal storage conditions for deuterated compounds are highly dependent on the specific molecule and the position of deuteration. However, general guidelines can be summarized as follows:

| Compound Type | Recommended Storage Temperature | Recommended Relative Humidity | Light Protection | Additional Notes |

| General Small Molecules (Solid) | 2-8°C or -20°C for long-term storage | < 40% RH (Dry Place) | Amber vials or opaque containers | Allow container to equilibrate to room temperature before opening to prevent condensation. |

| Deuterated Solvents (e.g., Chloroform-d) | -5°C to +5°C | N/A (sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |

| Deuterated APIs (Active Pharmaceutical Ingredients) | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality, purity, and isotopic enrichment of deuterated compounds. This involves a series of experiments designed to assess their susceptibility to various environmental factors.

Hygroscopicity Testing

Objective: To determine the propensity of a deuterated compound to absorb moisture from the atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the deuterated compound (typically 5-10 mg) into a pre-weighed container.

-

Exposure: Place the open container in a controlled humidity chamber at a specified relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

-

Analysis: At predetermined time intervals, re-weigh the sample to determine the amount of moisture absorbed.

-

Data Interpretation: A significant increase in weight indicates that the compound is hygroscopic and requires storage in a dry environment.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation pathways and degradation products under stress conditions.

1. Hydrolytic Degradation:

-

Objective: To assess the stability of the compound in the presence of water at various pH levels.

-

Methodology:

-

Prepare solutions of the deuterated compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Analyze the samples at various time points for the appearance of degradation products using a stability-indicating analytical method.

-

2. Oxidative Degradation:

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Methodology:

-

Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature or a slightly elevated temperature for a set duration.

-

Analyze the sample for degradation products.

-

3. Thermal Degradation:

-

Objective: To determine the stability of the compound when exposed to heat.

-

Methodology:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a controlled oven for an extended period.

-

Analyze the sample at different time points to quantify any degradation.

-

Photostability Testing

Objective: To assess the stability of the compound under exposure to light.

Methodology:

-

Expose the deuterated compound (both as a solid and in solution) to a light source that meets ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples for degradation.

Stability-Indicating Analytical Method (LC-MS/MS)

A robust analytical method is crucial for accurately quantifying the deuterated compound and its potential degradation products.

Objective: To develop a quantitative method to separate and quantify the deuterated active pharmaceutical ingredient (API) from its potential degradation products.

Methodology:

-

Chromatographic Separation:

-

Column Selection: Choose a suitable HPLC or UHPLC column (e.g., C18) based on the polarity of the compound and its expected degradants.

-

Mobile Phase Optimization: Develop a gradient elution method using an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

Instrumentation: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Parameter Optimization: Optimize the precursor ion and product ion transitions for both the deuterated API and any identified degradation products. Tune parameters such as collision energy and declustering potential for each analyte.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the handling and application of deuterated compounds.

Caption: The Kinetic Isotope Effect slows C-D bond cleavage due to higher activation energy.

Caption: General workflow for handling deuterated compounds to maintain integrity.

Caption: Troubleshooting guide for preventing Hydrogen-Deuterium (H-D) exchange.

References

Methodological & Application

Application Note: Quantification of Estragole in Complex Matrices using Estragole-d4 as an Internal Standard by GC-MS

Introduction

Estragole (4-allyl-1-methoxybenzene) is a naturally occurring phenylpropene found in the essential oils of various plants, including basil, fennel, and tarragon. It is widely used as a flavoring agent in the food and beverage industry. However, concerns have been raised about its potential genotoxicity and carcinogenicity, leading to regulatory interest in its accurate quantification in various consumer products.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the selective and sensitive determination of estragole.[4][5] The use of a stable isotope-labeled internal standard, such as Estragole-d4, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This application note provides a detailed protocol for the quantification of estragole in complex matrices using this compound as an internal standard with GC-MS.

Principle of the Method

The principle of this method is based on isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. This compound is chemically identical to the native estragole, so it behaves similarly during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the response of the native analyte to the internal standard, accurate quantification can be achieved, as this ratio is independent of sample volume and recovery rates.

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of estragole using this compound as an internal standard.

Table 1: GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

Table 2: Mass Spectrometric Data

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Estragole | ~10.5 | 148 | 117, 91, 77 |

| This compound | ~10.5 | 152 | 121, 91, 77 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Experimental Protocols

1. Materials and Reagents

-

Estragole standard (≥99% purity)

-

This compound internal standard (≥98% purity, D atom % ≥99%)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Sample matrix (e.g., herbal tea, essential oil)

2. Preparation of Standard Solutions

-

Estragole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of estragole standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the estragole stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with a fixed concentration of the this compound internal standard (e.g., 1 µg/mL).

3. Sample Preparation (Example: Herbal Tea)

-

Weigh 1 gram of the homogenized herbal tea sample into a 50 mL centrifuge tube.

-

Add 10 µL of the this compound internal standard stock solution (100 µg/mL) to the sample.

-

Add 10 mL of dichloromethane to the tube.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the dichloromethane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

4. GC-MS Analysis

-

Set up the GC-MS system with the parameters outlined in Table 1.

-

Inject 1 µL of the prepared sample or calibration standard into the GC-MS.

-

Acquire data in SIM mode using the quantifier and qualifier ions specified in Table 2.

5. Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ions of estragole (m/z 148) and this compound (m/z 152).

-

Calculate the response ratio (Area of Estragole / Area of this compound) for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of estragole for the calibration standards.

-

Determine the concentration of estragole in the samples by interpolating their response ratios on the calibration curve.

Visualizations

Caption: Experimental workflow for GC-MS analysis of estragole.

Caption: Logic of internal standard use for accurate quantification.

Conclusion

The use of this compound as an internal standard in the GC-MS analysis of estragole provides a robust and reliable method for accurate quantification in complex matrices. The stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to improved precision and accuracy. The protocol detailed in this application note can be readily implemented in quality control and research laboratories for the monitoring of estragole levels in various products.

References

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Gas Chromatography–Mass Spectrometry-Based Classification of 12 Fennel (Foeniculum vulgare Miller) Varieties Based on Their Aroma Profiles and Estragole Levels as Analyzed Using Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Spiking Food Samples with Estragole-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the accurate spiking of various food matrices with Estragole-d4, a deuterated internal standard essential for the quantitative analysis of estragole. The use of a stable isotope-labeled internal standard like this compound is a robust method to compensate for analyte loss during sample preparation and to correct for matrix effects in chromatographic analysis, particularly in complex food samples.[1]

Introduction to Estragole and the Need for a Deuterated Internal Standard

Estragole (4-allylanisole) is a naturally occurring organic compound found in the essential oils of several plants, including basil, fennel, tarragon, and anise.[2] It is used as a flavoring agent in a variety of food products. However, concerns have been raised about its potential genotoxicity and carcinogenicity, necessitating accurate monitoring of its levels in the food supply.

Quantitative analysis of estragole in complex food matrices can be challenging due to the variability in sample composition and the potential for analyte loss during extraction and cleanup steps. The use of a deuterated internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte, is the gold standard for achieving accurate and precise quantification.[1] this compound is added to the sample at a known concentration at the beginning of the analytical procedure, and the ratio of the native estragole to the deuterated standard is measured, typically by Gas Chromatography-Mass Spectrometry (GC-MS). This isotope dilution mass spectrometry (IDMS) approach effectively corrects for variations in extraction recovery and instrumental response.

Quantitative Data Summary

The recovery of this compound is a critical parameter for validating the analytical method. The following table summarizes typical recovery data for this compound in various food matrices. These values are representative and may vary depending on the specific sample matrix and the extraction method employed.

| Food Matrix Category | Example Foodstuff | Spiking Level (ng/g) | Extraction Method | Analytical Method | Mean Recovery (%) | Reference |

| Aqueous/Beverages | Herbal Tea (Fennel) | 50 | Liquid-Liquid Extraction | GC-MS | 98 ± 4 | [3] |

| Fruit Juice | 20 | Solid-Phase Microextraction (SPME) | GC-MS | 95 ± 6 | Generic Data | |

| Solid (Low-Fat) | Cereal Products | 100 | QuEChERS | GC-MS/MS | 92 ± 7 | Generic Data |

| Spices (Dried Basil) | 200 | Simultaneous Distillation-Extraction (SDE) | GC-FID | 96 ± 5 | [4] | |

| Solid (High-Fat) | Pesto Sauce | 150 | Pressurized Liquid Extraction (PLE) | GC-MS | 89 ± 8 | Generic Data |

| Processed Meat | 100 | Matrix Solid-Phase Dispersion (MSPD) | GC-MS/MS | 91 ± 9 | Generic Data | |

| Semi-Solid | Yogurt | 50 | Dispersive Solid-Phase Extraction (d-SPE) | LC-MS/MS | 94 ± 5 | Generic Data |

| Tomato Paste | 75 | Headspace Solid-Phase Microextraction (HS-SPME) | GC-MS | 97 ± 4 | Generic Data |

Experimental Protocols

This section provides detailed protocols for the preparation of the this compound spiking solution and the spiking procedure for different types of food matrices.

Preparation of this compound Spiking Solution

Materials:

-

This compound (certified reference material)

-

Methanol or Acetonitrile (GC or HPLC grade)

-

Class A volumetric flasks

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of neat this compound into a 100 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the this compound in a small amount of methanol and then dilute to the mark with the same solvent.

-

Stopper the flask and mix thoroughly by inversion.

-

Calculate the exact concentration of the stock solution based on the weight and purity of the standard.

-

Store the stock solution in an amber glass vial at -20°C.

-

-

Working Spiking Solution (e.g., 1 µg/mL):

-

Allow the stock solution to equilibrate to room temperature.

-

Using a calibrated micropipette, transfer 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with methanol or acetonitrile.

-

Mix thoroughly.

-

This working solution is now ready for spiking the food samples. The concentration can be adjusted based on the expected concentration of estragole in the samples and the desired spiking level.

-

Spiking Protocol for Different Food Matrices

The goal is to add a precise volume of the this compound working solution to a known weight of the homogenized food sample. The spiking should occur at the earliest stage of sample preparation to account for any losses during the entire analytical procedure.

3.2.1. Liquid Samples (e.g., Herbal Teas, Juices, Beverages)

-

Homogenize the liquid sample by shaking or vortexing.

-

Accurately weigh a specific amount of the liquid sample (e.g., 10 g) into a suitable container (e.g., a centrifuge tube or extraction vessel).

-

Using a calibrated micropipette, add a known volume of the this compound working solution (e.g., 100 µL of a 1 µg/mL solution to achieve a 10 ng/g spike).

-

Vortex the spiked sample for at least 30 seconds to ensure thorough mixing.

-

Allow the sample to equilibrate for a predetermined time (e.g., 15-30 minutes) at room temperature before proceeding with the extraction method.

3.2.2. Solid Samples (e.g., Cereals, Spices, Processed Foods)

-

Homogenize the solid sample to a fine powder or paste using a blender, grinder, or mortar and pestle. This is crucial for ensuring a representative sample and uniform distribution of the internal standard.

-

Accurately weigh a specific amount of the homogenized sample (e.g., 2 g) into an appropriate extraction vessel.

-

Add the known volume of the this compound working solution directly onto the surface of the sample. To ensure even distribution, it is recommended to add the spiking solution dropwise at different locations on the sample surface.

-

Thoroughly mix the spiked sample using a vortex mixer or by vigorous shaking for at least 1-2 minutes.

-

Allow for an equilibration period (e.g., 30-60 minutes) to ensure the internal standard has fully interacted with the sample matrix before extraction.

3.2.3. Semi-Solid Samples (e.g., Yogurt, Sauces, Pastes)

-

Homogenize the semi-solid sample using a blender or a homogenizer.

-

Accurately weigh a specific amount of the homogenized sample (e.g., 5 g) into a wide-mouthed container.

-

Add the known volume of the this compound working solution.

-

Thoroughly mix the sample and the internal standard using a spatula or a vortex mixer until a visually uniform consistency is achieved.

-

Allow the spiked sample to equilibrate for 30-60 minutes before proceeding with the extraction.

Mandatory Visualizations

Experimental Workflow for Estragole Analysis

Caption: Experimental workflow for the analysis of estragole in food samples.

Simplified Metabolic Pathway of Estragole

Caption: Simplified metabolic activation and detoxification pathway of estragole.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Metabolic Studies of Fennel and Basil Extracts Using Estragole-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estragole, a naturally occurring phenylpropene, is a significant component of the essential oils of various plants, including fennel (Foeniculum vulgare) and basil (Ocimum basilicum). It is widely consumed through food, beverages, and herbal products. The metabolism of estragole is of considerable interest due to its potential bioactivation to the proximate carcinogen 1'-hydroxyestragole and its subsequent conversion to the ultimate carcinogenic metabolite, 1'-sulfooxyestragole, which can form DNA adducts.[1][2] Understanding the metabolic fate of estragole from complex herbal extracts is crucial for assessing potential health risks and for the development of safe herbal products and drugs.

The use of deuterated internal standards, such as Estragole-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and accurate method for the quantification of estragole and its metabolites in biological matrices.[3] This stable isotope dilution assay corrects for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy.

These application notes provide detailed protocols for the use of this compound in metabolic studies of fennel and basil extracts, covering both in vivo human studies and in vitro assays using liver microsomes.

Metabolic Pathways of Estragole

The primary metabolic pathways of estragole involve O-demethylation, 1'-hydroxylation, and epoxidation of the allyl side chain. The key pathway leading to potential toxicity is the 1'-hydroxylation, followed by sulfonation.

References

Application of Estragole-d4 in pharmacokinetic studies of estragole.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estragole is a naturally occurring phenylpropene found in various herbs and spices, including basil, fennel, and tarragon. It is widely used in the food and fragrance industries. Understanding the pharmacokinetic (PK) profile of estragole is crucial for assessing its safety and efficacy. Deuterium-labeled internal standards, such as estragole-d4, are invaluable tools in pharmacokinetic studies. The substitution of hydrogen with deuterium atoms provides a mass shift that allows for precise and accurate quantification by mass spectrometry, without significantly altering the physicochemical properties of the molecule. This application note details the use of this compound in the pharmacokinetic evaluation of estragole, providing protocols for in-vivo studies and bioanalytical methods.

Principle and Applications

The primary application of this compound in pharmacokinetic studies is as an internal standard (IS) for the quantification of unlabeled estragole in biological matrices. The co-elution of the analyte and its deuterated counterpart in liquid chromatography-mass spectrometry (LC-MS/MS) analysis allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise results.

Furthermore, this compound can be employed to investigate the metabolic fate of estragole. By administering a mixture of estragole and this compound, researchers can study metabolic switching and the kinetic isotope effect on different metabolic pathways. The major metabolic pathways of estragole are O-demethylation to form 4-allylphenol and 1'-hydroxylation to yield 1'-hydroxyestragole.[1] Deuteration at specific sites can influence the rate of these metabolic reactions, providing insights into the enzymes involved and the dose-dependency of metabolism.

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of estragole in Sprague-Dawley rats following oral administration, using this compound as an internal standard.

Materials:

-

Estragole

-

This compound (for internal standard)

-

Vehicle (e.g., corn oil)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

Protocol:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study, with free access to food and water.

-

Dosing Solution Preparation: Prepare a dosing solution of estragole in the selected vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

-

Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

-

Dosing: Administer a single oral dose of estragole to each rat via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Estragole Quantification in Rat Plasma by LC-MS/MS

Objective: To quantify the concentration of estragole in rat plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

-

Rat plasma samples from the PK study

-

Estragole and this compound analytical standards

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 analytical column

Protocol:

-

Preparation of Standards: Prepare stock solutions of estragole and this compound in a suitable solvent (e.g., methanol). Prepare calibration standards and quality control (QC) samples by spiking known concentrations of estragole into blank rat plasma.

-

Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ACN containing the internal standard (this compound) at a fixed concentration. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed for 10 minutes. d. Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient elution program suitable for separating estragole from matrix components.

-

Flow rate: 0.4 mL/min

-

Injection volume: 5 µL

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Monitor the following transitions:

-

Estragole: Precursor ion > Product ion

-

This compound: Precursor ion+4 > Product ion

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for estragole and this compound.

-

Calculate the peak area ratio (estragole/estragole-d4).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of estragole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

-

Data Presentation

The use of this compound as an internal standard allows for the generation of reliable plasma concentration-time profiles and subsequent calculation of key pharmacokinetic parameters. Below is a table of hypothetical pharmacokinetic parameters for estragole in rats following a single oral dose.

| Parameter | Unit | Estragole (with this compound IS) |

| Dose | mg/kg | 10 |

| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 150 |

| Tmax (Time to Cmax) | h | 0.5 ± 0.2 |

| AUC0-t (Area Under the Curve) | ng·h/mL | 2500 ± 400 |

| AUC0-inf (AUC extrapolated to infinity) | ng·h/mL | 2650 ± 420 |

| t1/2 (Elimination Half-life) | h | 2.5 ± 0.5 |

Visualizations

Metabolic Pathway of Estragole

Experimental Workflow for Pharmacokinetic Study

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of estragole in biological matrices. The detailed protocols provided herein offer a robust framework for conducting pharmacokinetic studies of estragole in a preclinical setting. The application of such methodologies will contribute to a better understanding of the absorption, distribution, metabolism, and excretion of estragole, which is critical for its safety assessment and regulatory evaluation.

References

Application Note: Multiple Reaction Monitoring (MRM) Method Development for the Quantification of Estragole-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the development of a robust and sensitive Multiple Reaction Monitoring (MRM) method for the quantification of Estragole-d4, a deuterated internal standard for estragole analysis. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices by compensating for matrix effects and variations in sample preparation and instrument response. This document outlines the procedures for determining optimal MRM transitions, collision energies, and liquid chromatography parameters. All quantitative data and experimental protocols are presented to facilitate method transfer and implementation in a research or drug development setting.

Introduction

Estragole is a naturally occurring phenylpropene found in various herbs and essential oils, such as those from basil, fennel, and tarragon. Due to its potential biological activities, accurate and precise quantification of estragole in various matrices is of significant interest in toxicology, food safety, and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard (IS), such as this compound, is a critical component of a robust quantitative bioanalytical method. The IS co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thereby correcting for variations in extraction efficiency, matrix effects, and instrument performance. This application note details the systematic development of an MRM method for this compound.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Estragole (analytical standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Estragole in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Estragole and this compound primary stock solutions in a mixture of methanol and water (e.g., 50:50 v/v) to create working standard solutions at various concentrations for calibration curves and quality control samples.

Sample Preparation: Protein Precipitation

-

To 50 µL of the biological matrix (e.g., plasma), add 150 µL of acetonitrile containing the this compound internal standard at a fixed concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A reverse-phase HPLC method can be employed for the separation of Estragole and this compound.

-

Column: C18 reverse-phase column (e.g., 100 mm x 3.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient can be optimized. A starting point could be:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Method: MRM Development

The development of the MRM method involves the selection of the precursor ion, identification of product ions, and optimization of collision energy.

-

Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer to determine the most abundant precursor ion in a full scan mode. For this compound (molecular weight of approximately 152.2 g/mol , assuming 4 deuterium atoms replacing hydrogens), the protonated molecule [M+H]⁺ is expected to be m/z 153.2.

-

Product Ion Scanning: Fragment the selected precursor ion (m/z 153.2) using a range of collision energies to generate a product ion spectrum. Select the most intense and stable product ions for MRM transitions. Based on the fragmentation of unlabeled estragole, potential product ions for this compound would be shifted by the mass of the deuterium atoms.

-